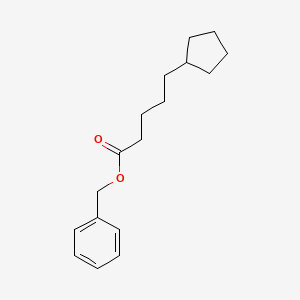

Benzyl cyclopentanevalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le cyclopentanecarboxylate de benzyle est un composé organique de formule moléculaire C17H24O2. Il se caractérise par sa structure unique, qui comprend un groupe benzyle lié à un cycle cyclopentane et un groupe ester de valérate. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cyclopentanecarboxylate de benzyle peut être synthétisé par plusieurs méthodes. Une approche courante consiste à l'estérification de l'acide cyclopentanecarboxylique avec l'alcool benzylique en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction se produit généralement sous reflux pour assurer une conversion complète.

Méthodes de production industrielle : Dans un contexte industriel, la production de cyclopentanecarboxylate de benzyle peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs avancés et de conditions de réaction optimisées peut encore améliorer la scalabilité de la synthèse.

Analyse Des Réactions Chimiques

Types de réactions : Le cyclopentanecarboxylate de benzyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution : Le groupe benzyle peut subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courants :

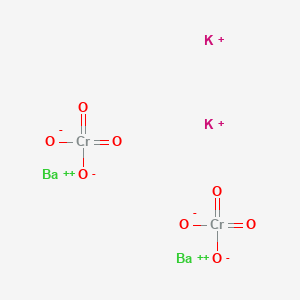

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).

Substitution : Agents halogénants comme le brome (Br2) ou agents chlorants comme le chlorure de thionyle (SOCl2).

Produits majeurs :

Oxydation : Acide cyclopentanecarboxylique, alcool benzylique.

Réduction : Cyclopentanol de benzyle.

Substitution : Halogénures de benzyle.

4. Applications de la recherche scientifique

Le cyclopentanecarboxylate de benzyle a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : La recherche est en cours pour explorer son potentiel en tant que candidat médicament pour diverses applications thérapeutiques.

Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins.

5. Mécanisme d'action

Le mécanisme d'action du cyclopentanecarboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer l'alcool benzylique actif et l'acide cyclopentanecarboxylique, qui peuvent ensuite interagir avec les voies biologiques. Le groupe benzyle peut également participer à la liaison aux récepteurs ou à l'inhibition enzymatique, contribuant aux effets biologiques du composé.

Composés similaires :

Benzoate de benzyle : Structure similaire, mais avec un groupe ester benzoate au lieu d'un groupe valérate.

Acétate de cyclopentyle : Contient un cycle cyclopentane avec un groupe ester acétate.

Acétate de benzyle : Présente un groupe benzyle avec un groupe ester acétate.

Unicité : Le cyclopentanecarboxylate de benzyle est unique en raison de sa combinaison d'un groupe benzyle, d'un cycle cyclopentane et d'un groupe ester valérate. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.

Applications De Recherche Scientifique

Benzyl cyclopentanevalerate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of benzyl cyclopentanevalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyl alcohol and cyclopentanecarboxylic acid, which can then interact with biological pathways. The benzyl group may also participate in receptor binding or enzyme inhibition, contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Benzyl benzoate: Similar structure but with a benzoate ester group instead of a valerate group.

Cyclopentyl acetate: Contains a cyclopentane ring with an acetate ester group.

Benzyl acetate: Features a benzyl group with an acetate ester group.

Uniqueness: Benzyl cyclopentanevalerate is unique due to its combination of a benzyl group, a cyclopentane ring, and a valerate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Propriétés

Numéro CAS |

95008-93-8 |

|---|---|

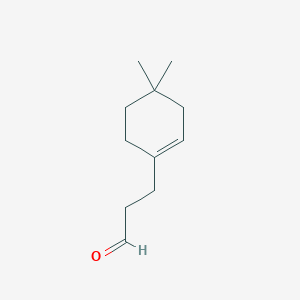

Formule moléculaire |

C17H24O2 |

Poids moléculaire |

260.4 g/mol |

Nom IUPAC |

benzyl 5-cyclopentylpentanoate |

InChI |

InChI=1S/C17H24O2/c18-17(19-14-16-11-2-1-3-12-16)13-7-6-10-15-8-4-5-9-15/h1-3,11-12,15H,4-10,13-14H2 |

Clé InChI |

ONKIFINYCDJCBF-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)CCCCC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)